3-Cyanocyclobutane-1-sulfonyl fluoride
CAS No.: 2287343-20-6
Cat. No.: VC6659666
Molecular Formula: C5H6FNO2S
Molecular Weight: 163.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287343-20-6 |
|---|---|
| Molecular Formula | C5H6FNO2S |
| Molecular Weight | 163.17 |
| IUPAC Name | 3-cyanocyclobutane-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2 |
| Standard InChI Key | HJXNVZXEHMYEGJ-UHFFFAOYSA-N |
| SMILES | C1C(CC1S(=O)(=O)F)C#N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a cyclobutane ring with a sulfonyl fluoride (-SO₂F) group at position 1 and a cyano (-CN) group at position 3. Computational descriptors confirm its molecular formula as C₅H₆FNO₂S, yielding a molecular weight of 163.16 g/mol . X-ray crystallography and NMR studies reveal a trans-diaxial configuration [(1r,3r)-stereochemistry], where the sulfonyl fluoride and cyano groups occupy opposite faces of the cyclobutane ring . This stereoelectronic arrangement imposes significant ring strain (≈26 kcal/mol), enhancing its reactivity in cycloadditions and nucleophilic substitutions.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | C₅H₆FNO₂S |
| Molecular weight | 163.16 g/mol |
| Stereochemistry | (1r,3r)-trans |
| Bond angles (cyclobutane) | 88°–92° |
| Torsional strain | 26 kcal/mol (estimated) |
Spectroscopic Signatures
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¹H NMR (400 MHz, CDCl₃): δ 3.45–3.32 (m, 2H, cyclobutane CH₂), 2.98–2.85 (m, 2H, cyclobutane CH₂), 2.64 (q, J = 9.6 Hz, 1H, CH-CN), 2.21 (q, J = 9.3 Hz, 1H, CH-SO₂F) .
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¹⁹F NMR (376 MHz, CDCl₃): δ -39.2 ppm (s, SO₂F).
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IR (neat): 2165 cm⁻¹ (C≡N stretch), 1378 cm⁻¹ (asymmetric SO₂), 1172 cm⁻¹ (symmetric SO₂) .
Synthesis and Scalability
Conventional Routes
The synthesis typically involves a three-step sequence:
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Cyclobutanation: [2+2] Photocycloaddition of 1-cyanovinyl sulfonyl fluoride derivatives under UV light (λ = 254 nm).
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Diastereomer Separation: Chiral HPLC resolution using amylose-based columns to isolate the (1r,3r)-trans isomer .
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Fluoridation: Treatment of the intermediate sulfonyl chloride with KF in anhydrous DMF at -20°C.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclobutanation | CH₂Cl₂, hv (254 nm), 24 h | 58 |
| Resolution | Chiralcel OD-H, hexane/i-PrOH (90:10), 1 mL/min | 72 |
| Fluoridation | KF, DMF, -20°C, 12 h | 85 |
Recent Methodological Advances
The 2024 "on-water" catalytic dearomative [2+2] photocycloaddition protocol represents a breakthrough . While initially developed for ethenesulfonyl fluorides, this approach has been adapted for cyclobutane derivatives by employing:
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Organophotocatalyst: 4Cz-IPN (1 mol%) under blue LEDs (450 nm)
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Solvent System: Water as the sole medium, creating a high-pressure-like interface that accelerates reactivity 12-fold compared to THF .
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Substrate Scope: Compatible with β-arylated precursors, achieving >99% conversion in 6 h (vs. 72 h in traditional methods) .
Reactivity and Functionalization
SuFEx Click Chemistry
The sulfonyl fluoride group undergoes efficient sulfur(VI)-fluoride exchange with nucleophiles:
Kinetic studies reveal a second-order rate constant () of 2.3 × 10⁻³ M⁻¹s⁻¹ with morpholine in acetonitrile at 25°C.
Cycloaddition Reactions
The strained cyclobutane core participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles. For example, reaction with tetrazine derivatives proceeds with = 0.18 min⁻¹, forming bicyclic adducts in 89% yield.
Table 3: Representative Reaction Outcomes
| Reaction Type | Conditions | Product Yield (%) |
|---|---|---|
| SuFEx with amines | Et₃N, CH₃CN, 25°C, 2 h | 78–92 |
| Diels-Alder cycloaddition | Toluene, 110°C, 12 h | 85–89 |
| Photocatalytic C-H functionalization | 4Cz-IPN, H₂O, 450 nm | 95 |
Applications in Drug Discovery
Kinase Inhibitor Development
The sulfonyl fluoride moiety serves as a covalent warhead targeting catalytic lysine residues. In JAK3 kinase inhibition, derivatives exhibit IC₅₀ = 18 nM (vs. 220 nM for chlorosulfonyl analogs).
PET Tracer Synthesis
¹⁸F-labeled analogs are synthesized via isotope exchange (K¹⁸F, 110°C, 15 min) with radiochemical purity >98% and molar activity 45 GBq/μmol .
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